![molecular formula C11H11N3O3S B5910181 [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid, also known as MPMTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMTA belongs to the class of triazole derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. It has also been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes. Furthermore, [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid can also increase the activity of antioxidant enzymes such as SOD and catalase, which can protect cells from oxidative damage. Additionally, [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for further studies. [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has also been shown to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, there are some limitations to the use of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Additionally, the optimal dosage and administration route of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid for therapeutic applications are yet to be determined.
Direcciones Futuras
There are several future directions for the research and development of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid. One potential area of investigation is the use of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the use of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid in cancer therapy, either alone or in combination with other drugs. Additionally, the development of novel derivatives of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid with improved efficacy and specificity is an area of active research. Overall, the potential therapeutic applications of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid make it a promising candidate for further investigation.
Métodos De Síntesis
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid can be synthesized by the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The synthesis of [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has also been found to possess antioxidant properties, which can protect cells from oxidative damage caused by reactive oxygen species. Additionally, [(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-10(16)7-17-6-9-12-13-11(18)14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOPOCAMVOAYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, 2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3yl)methoxy- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)
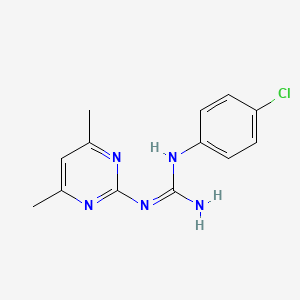
![3-[(4-acetylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5910148.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)
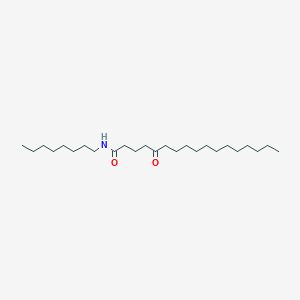
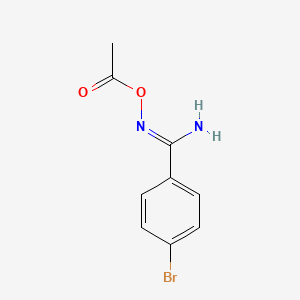
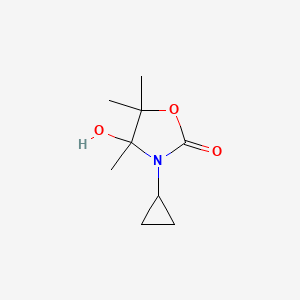
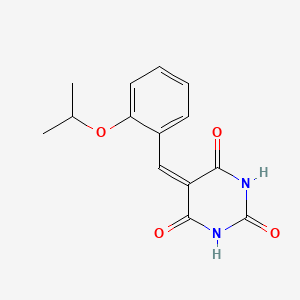
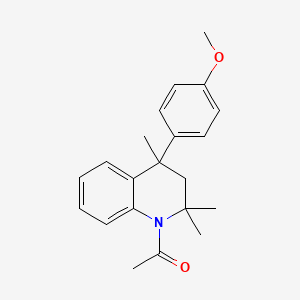
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)